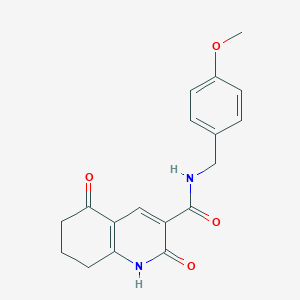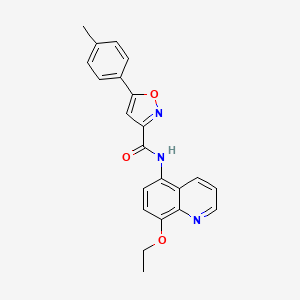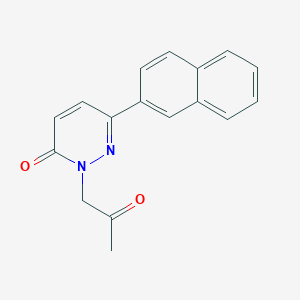
2-(3,4-dimethylphenoxy)-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.14230712 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Pesticides
Derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share structural similarities with the compound , have been characterized by X-ray powder diffraction and identified as potential pesticides. These compounds' experimental peak positions, relative intensities, and other crystallographic data suggest their utility in developing pesticide formulations (E. Olszewska et al., 2011).
Monoamine Oxidase Inhibition
Caroxazone, a compound closely related in structure to the one of interest, has been studied for its potent monoamine oxidase (MAO) inhibition. Its molecular structure suggests that it could be utilized in the development of therapeutic agents targeting disorders influenced by monoamine oxidase activity (J. Wouters et al., 1994).
Synthesis of Heterocyclic Compounds
Studies on the synthesis of 3,5‐disubstituted 1‐amino‐1,3,5‐triazine‐2,4,6‐triones through cyclic transformation of 1,3,4‐oxadiazol‐2(3H)‐one derivatives demonstrate the versatility of similar structures in synthesizing a wide range of heterocyclic compounds, which have various applications in medicinal chemistry (F. Chau et al., 1997).
Synthesis of Antimicrobial and Antioxidant Agents
The synthesis of benzoxazinyl pyrazolone arylidenes, which are structurally related, has shown promising results as potent antimicrobials and antioxidants. This suggests the potential for the compound to be modified for similar biological activities (George Sonia et al., 2013).
Allelochemical Applications
Compounds with a benzoxazinone structure, similar to the one of interest, have been isolated from the Gramineae family and exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. This indicates the compound's potential applications in agriculture as an allelochemical (F. A. Macias et al., 2006).
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12-4-6-15(8-13(12)2)24-10-18(22)20-14-5-7-17-16(9-14)21(3)19(23)11-25-17/h4-9H,10-11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUXPBJAJNUUCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(=O)N3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1H-benzo[d]imidazol-2-yl)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B4500373.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-3-piperidinecarboxamide](/img/structure/B4500377.png)



![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-(2-methoxyphenethyl)acetamide](/img/structure/B4500391.png)
![N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-3-phenylpropanamide](/img/structure/B4500405.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B4500411.png)

![5-(3-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4500433.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]furan-2-carboxamide](/img/structure/B4500443.png)

